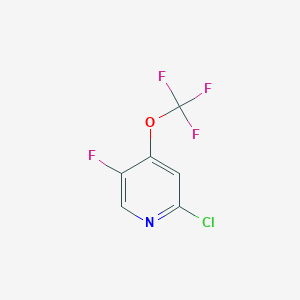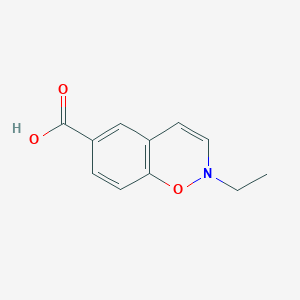
(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) is an organophosphorus compound that features a fluorene backbone substituted with two diphenylphosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) typically involves the reaction of 9,9-dimethylfluorene with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Types of Reactions:
Oxidation: The phosphine groups in (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) can be oxidized to form phosphine oxides.
Substitution: The compound can undergo substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Chemistry:
Catalysis: (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is explored for its potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine:
Drug Development: The compound’s ability to coordinate with metals makes it a candidate for developing metal-based drugs.
Industry:
Organic Electronics: Its application in OLEDs and other electronic devices is of significant interest due to its electronic properties.
Mécanisme D'action
The mechanism by which (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal complexes. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
Comparaison Avec Des Composés Similaires
- (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole
Comparison:
- (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) is unique due to its phosphine groups, which provide distinct electronic properties and reactivity compared to the boron and carbazole derivatives.
- The boron derivative is primarily used in polymer semiconductors, while the carbazole derivative is used in OLED materials.
This comprehensive overview highlights the significance of (9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(diphenylphosphine) in various scientific and industrial applications
Propriétés
Formule moléculaire |
C39H32P2 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(7-diphenylphosphanyl-9,9-dimethylfluoren-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H32P2/c1-39(2)37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,1-2H3 |
Clé InChI |
KBPAFZWLCNHYPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)

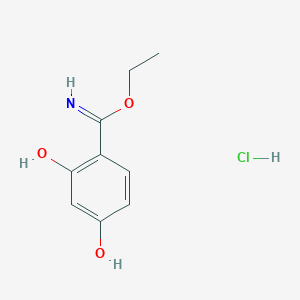
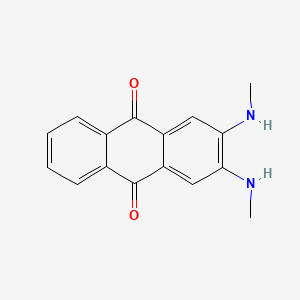
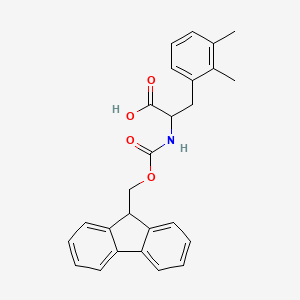
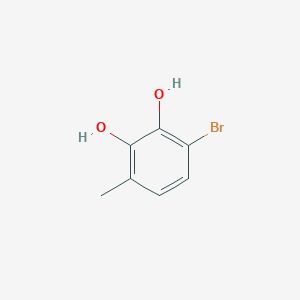
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)

